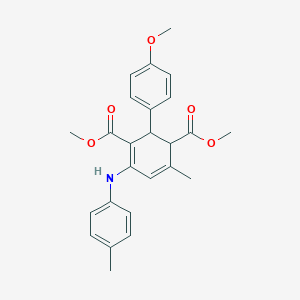![molecular formula C22H19FN2O3 B282363 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282363.png)
4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also known as ALKS 4230, is a novel immunotherapeutic drug candidate that is currently being developed for the treatment of cancer. ALKS 4230 is a selective agonist of interleukin-2 (IL-2) receptor beta chain (CD122) that is designed to activate and expand the population of tumor-reactive T cells in the body.
Wirkmechanismus
4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 works by selectively binding to and activating the IL-2 receptor beta chain on the surface of T cells. This activation leads to the expansion and activation of tumor-reactive T cells, which can then target and destroy cancer cells. Unlike traditional IL-2 therapy, which activates all T cells in the body, 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 selectively activates tumor-reactive T cells, which reduces the risk of toxicity and side effects.
Biochemical and Physiological Effects:
4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 has been shown to induce the proliferation and activation of CD8+ T cells, which are known to play a critical role in tumor immunity. 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 also enhances the expression of interferon-gamma (IFN-γ) and granzyme B, two key effector molecules that are involved in T cell-mediated anti-tumor responses. These effects result in the expansion and activation of tumor-reactive T cells, which can then target and destroy cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 is its selective activation of tumor-reactive T cells, which reduces the risk of toxicity and side effects. 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 also has a favorable pharmacokinetic profile, with a long half-life and low clearance rate. However, one limitation of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 is its relatively short stability in solution, which may pose challenges for formulation and storage.
Zukünftige Richtungen
There are several potential future directions for 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 research. One area of interest is the combination of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 with other immunotherapeutic agents, such as checkpoint inhibitors or CAR-T cell therapy, to enhance anti-tumor responses. Another area of interest is the development of biomarkers to predict response to 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 and monitor treatment efficacy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 in humans.
Synthesemethoden
The synthesis of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 involves a multi-step process that starts with the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form 3-fluoro-N-ethoxycarbonylaniline. This intermediate is then reacted with 1H-indole-3-carboxaldehyde to form the key intermediate 3-(1H-indol-3-yl)-N-ethoxycarbonyl-4-fluoroaniline. The final step involves the reaction of this intermediate with acetylacetone and sodium acetate to form 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 has shown promising results in preclinical studies as a potential immunotherapy for cancer. It has been shown to stimulate the expansion and activation of tumor-reactive T cells in vitro and in vivo. 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 has also demonstrated potent anti-tumor activity in a variety of mouse tumor models, including melanoma, colon, and breast cancer. These findings suggest that 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 has the potential to be an effective treatment option for cancer patients.
Eigenschaften
Molekularformel |
C22H19FN2O3 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
3-acetyl-2-(3-fluorophenyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H19FN2O3/c1-13(26)19-20(14-5-4-6-16(23)11-14)25(22(28)21(19)27)10-9-15-12-24-18-8-3-2-7-17(15)18/h2-8,11-12,20,24,27H,9-10H2,1H3 |
InChI-Schlüssel |
CNHIBCCWXSLOQE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)F)CCC3=CNC4=CC=CC=C43)O |
Kanonische SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)F)CCC3=CNC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282280.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282281.png)
![5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282282.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282283.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282285.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282287.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282288.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282291.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282293.png)
![methyl 3,6-dihydroxy-4-[4-(methoxycarbonyl)phenyl]-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B282295.png)



